Benzyl cyclopentanecarboxylate

Vue d'ensemble

Description

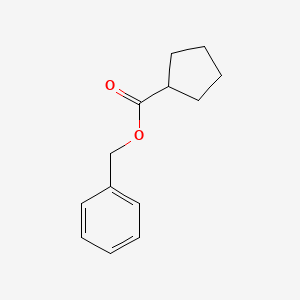

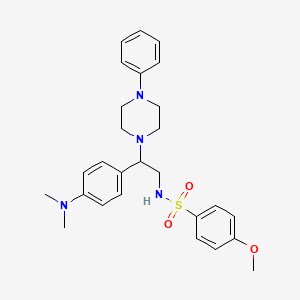

Benzyl cyclopentanecarboxylate is an organic compound that contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ester . It is a derivative of cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .

Synthesis Analysis

Cyclopentanecarboxylic acid, a precursor to Benzyl cyclopentanecarboxylate, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular structure of Benzyl cyclopentanecarboxylate includes a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

Benzyl cyclopentanecarboxylate may undergo reactions similar to other benzyl compounds. For instance, benzyl halides can undergo a sustainable and selective cobalt-catalyzed electrochemical carboxylation with CO2 to generate phenyl acetic acids . Also, a palladium-catalyzed benzylation of α-branched aldehydes has been developed using benzyl methyl carbonates .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl cyclopentanecarboxylate are influenced by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar. This leads to intermolecular hydrogen bonding, influencing its physical properties such as melting point, boiling point, and solubility .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Benzyl cyclopentanecarboxylate plays a significant role in various chemical synthesis processes. For instance, it's involved in the generation of cyclopenta[b]-pyrrole-2-phosphine oxides and -phosphonates through the addition of cyclic enolates derived from ethyl 2-oxo-cyclopentanecarboxylate to phosphorated 2H-azirines (Vélez del Burgo et al., 2016). Furthermore, benzyl cyclopentanecarboxylate is used in the optimization of the synthesis of benzyl-1-cyclopentan-1-ol, demonstrating its significance in enhancing synthetic techniques and achieving reproducibility in yield (Bouzidi & Gozzi, 2008).

Medicinal Chemistry and Drug Development

Benzyl cyclopentanecarboxylate derivatives have been explored for their medicinal properties, such as anticonvulsant activities. Notably, compounds like 1-cyclopentenecarboxylic acid benzylamide and cyclopentanecarboxylic acid benzylamide have shown promising results in preliminary evaluations, indicating their potential in the development of new anticonvulsants (Strupińska et al., 2009).

Antimicrobial Applications

Benzyl cyclopentanecarboxylate-based compounds have been utilized in antimicrobial photodynamic therapy (aPDT). Studies have shown that these compounds, when modified with different agents, exhibit varying antibacterial abilities and have been effective against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential clinical application in the inactivation of resistant bacteria (Fang et al., 2016).

Synthetic Methodology Development

Benzyl cyclopentanecarboxylate is integral in developing novel synthetic methodologies, such as the direct coupling of benzyl alcohols with simpler amines, showcasing its importance in the development of sustainable catalytic methodologies for accessing structurally diverse compounds (Yan et al., 2016).

Propriétés

IUPAC Name |

benzyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBHXBWIWOADBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)

![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)

![6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2772680.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)

![2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole](/img/structure/B2772683.png)